PF-0419789

描述

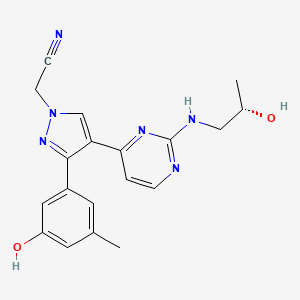

Structure

2D Structure

3D Structure

属性

CAS 编号 |

950525-20-9 |

|---|---|

分子式 |

C19H20N6O2 |

分子量 |

364.4 g/mol |

IUPAC 名称 |

2-[3-(3-hydroxy-5-methylphenyl)-4-[2-[[(2S)-2-hydroxypropyl]amino]pyrimidin-4-yl]pyrazol-1-yl]acetonitrile |

InChI |

InChI=1S/C19H20N6O2/c1-12-7-14(9-15(27)8-12)18-16(11-25(24-18)6-4-20)17-3-5-21-19(23-17)22-10-13(2)26/h3,5,7-9,11,13,26-27H,6,10H2,1-2H3,(H,21,22,23)/t13-/m0/s1 |

InChI 键 |

DWQTXXYKISMEDK-ZDUSSCGKSA-N |

SMILES |

CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N |

手性 SMILES |

CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)O)CC#N |

规范 SMILES |

CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PF-0419789; PF 0419789; PF0419789. |

产品来源 |

United States |

Molecular Target Identification and Validation

Strategies for Target Identification

Target identification is the process of pinpointing the specific molecules, such as proteins, that a drug or compound interacts with to exert its biological effects. Various strategies are employed in drug discovery to achieve this, ranging from experimental approaches to computational predictions.

Proteomic Approaches for Binding Partner Elucidation

Proteomic approaches are powerful tools used to study the entire set of proteins expressed in a cell, tissue, or organism. These techniques can be applied to identify proteins that directly bind to a small molecule compound, such as PF-0419789. nih.govaxcelead-us.cominotiv.com By analyzing changes in protein profiles or isolating protein-compound complexes, researchers can gain insights into potential molecular targets.

Affinity proteomics techniques involve using the small molecule compound, or an analog of it, as a bait to capture its binding partners from complex biological mixtures like cell lysates. The compound is typically immobilized on a solid support, and proteins that bind to it are isolated, washed, and then identified, often by mass spectrometry. This approach allows for the direct identification of proteins that physically interact with the compound.

Chemical proteomics encompasses a variety of methods that utilize chemically modified probes derived from the small molecule to profile protein interactions on a larger scale. These methodologies can help identify both direct binding partners and proteins within the same functional pathway or complex as the target. Techniques such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) fall under this category, assessing target engagement or conformational changes upon compound binding. wikipedia.orgidrblab.netfrontiersin.org

High-resolution mass spectrometry (HR-MS) is a fundamental technology underpinning many proteomic approaches for target identification. idrblab.netthermofisher.com HR-MS provides accurate mass measurements of peptides and proteins, enabling their confident identification and quantification. In the context of target identification, HR-MS is used to analyze the proteins enriched through affinity purification or detected based on chemical probe interactions. Targeted proteomics, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) using HR-MS instruments, can be employed for the precise quantification and validation of putative targets identified in initial discovery experiments. thermofisher.comucl.ac.uknih.govnih.gov

Genetic Modulatory Screening for Target Inference

Genetic screening approaches involve systematically altering gene expression or function within cells or organisms to identify genes that, when modified, affect the biological response to a compound. labcorp.comnih.govcurebrca.orgnih.gov By observing how genetic perturbations influence the compound's activity, researchers can infer the identity of its molecular target or the pathways it affects. Techniques such as RNA interference (RNAi) or CRISPR-Cas9-based screening can be used for this purpose. nih.govbio-rad.com For instance, if knocking out a specific gene abolishes or significantly reduces the effect of this compound, it suggests that the protein product of that gene may be the target or a crucial component of the pathway modulated by the compound.

Specific research detailing the use of genetic modulatory screening to identify the targets of this compound was not found in the reviewed sources.

In Silico Target Prediction Methodologies

In silico, or computational, target prediction methodologies leverage vast biological and chemical data to predict potential molecular targets for a given compound. nih.govresearchgate.nettechnologynetworks.compluto.biojhas-bwu.comresearchgate.netuni-saarland.dechemrxiv.org These methods often utilize algorithms that analyze the compound's chemical structure and compare it to known ligands of characterized proteins (ligand-based approaches) or dock the compound into the 3D structures of proteins to predict binding affinity (structure-based approaches). jhas-bwu.comwikipedia.org Public databases containing information on compound-target interactions are integral to these prediction efforts. wikipedia.org

While in silico methods are valuable for generating hypotheses about potential targets, experimental validation is necessary to confirm these predictions. Information specifically detailing the use of in silico target prediction methodologies for this compound was not available in the consulted literature, although the identification of mutant B-Raf as a target may have been supported or initially suggested by such computational approaches given its role as a kinase inhibitor. wikipedia.orgfrontiersin.orgresearchgate.netwikipedia.orgnih.gov

The identification of mutant B-Raf as a target of this compound wikipedia.org and the observed bioactivity against mGluR5 nih.gov likely arose from a combination of target-based drug discovery efforts, potentially involving screening against a panel of kinases or receptors, and subsequent validation studies. However, the specific experimental and computational methodologies applied directly to this compound for its target identification and the detailed findings from these studies were not extensively described in the publicly available literature reviewed.

Target Validation Methodologies

Target validation employs a range of approaches to build a comprehensive understanding of a potential drug target early in the development process, thereby mitigating risk conceptlifesciences.comwjbphs.com. These methodologies confirm that identified targets are physiologically relevant, "druggable," and directly influence disease processes wjbphs.com.

Genetic Perturbation Studies in Cellular Systems

Genetic perturbation studies in cellular systems are fundamental to understanding gene function and validating potential drug targets nih.govthermofisher.com. These studies involve altering the expression or function of a specific gene within cells to observe the resulting phenotypic changes. Techniques such as gene knockdown or knockout are used to assess the necessity of the target gene for cell survival, proliferation, or other disease-relevant processes wjbphs.comnih.govbiolegend.com. By perturbing the gene encoding the suspected target of this compound, researchers can gather evidence supporting the target's involvement in the biological pathway modulated by the compound. Observing a phenotypic effect consistent with the compound's activity upon genetic perturbation of the target strengthens the case for it being the relevant molecular target. Genetic perturbation signatures can reveal the architecture of protein complexes and pathways and identify expression changes compatible with viability nih.gov. Computational platforms can also simulate the effects of gene perturbations on cellular processes plos.org.

RNA Interference and CRISPR-based Functional Validation

RNA interference (RNAi) and CRISPR-based technologies are powerful tools for the functional validation of potential drug targets wjbphs.comnih.govbiomedres.us. RNAi is a mechanism that leads to the post-transcriptional repression or silencing of gene expression biomedres.us. By introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) specific to the mRNA of the target protein, researchers can effectively reduce the protein levels and observe the functional consequences in cellular models nih.govbiolegend.combiomedres.us.

CRISPR-Cas9 technology, on the other hand, allows for precise editing of the genome, enabling gene knockout or the introduction of specific mutations wjbphs.comthermofisher.combiolegend.com. Deactivated Cas9 (dCas9) can also be used in CRISPR interference (CRISPRi) systems to repress gene transcription without cleaving the DNA nih.govhorizondiscovery.com. These techniques offer more stable and often more complete loss-of-function models compared to traditional RNAi, making them valuable for target validation thermofisher.combiomedres.us.

Both RNAi and CRISPR-based methods provide orthogonal approaches to genetic perturbation, allowing researchers to confirm target essentiality and validate the phenotypic effects observed with this compound treatment biolegend.comhorizondiscovery.com. By mimicking the functional inhibition achieved by the compound through genetic means, these methods provide strong evidence that the observed biological effects are indeed mediated through the intended target.

Orthogonal Biochemical and Biophysical Confirmation Assays

Orthogonal biochemical and biophysical assays are essential for confirming the direct interaction between a compound like this compound and its purported molecular target, independent of cellular context dalriadatx.comzobio.comevotec.com. These assays provide crucial data on binding affinity, stoichiometry, and mechanism of interaction.

Biochemical assays often involve purified target protein and measure enzymatic activity or binding in a controlled environment dalriadatx.comzobio.com. Examples include enzyme activity assays, binding assays (e.g., using radioligands, fluorescence polarization, or FRET), andreporter gene assays dalriadatx.comcriver.com.

Biophysical techniques directly measure the physical interaction between the compound and the target protein dalriadatx.comzobio.comfrontiersin.org. Common methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and Microscale Thermophoresis (MST) dalriadatx.comzobio.comevotec.comcriver.com. These techniques can provide quantitative data on binding kinetics and thermodynamics, confirming a direct and specific interaction zobio.comcriver.comfrontiersin.org.

The use of orthogonal assays with different underlying principles helps to rule out false positives and provides robust confirmation of target engagement in a simplified system before moving to more complex cellular or in vivo studies zobio.comevotec.comcriver.com.

Target Engagement Studies in Biological Matrices

Target engagement studies in biological matrices are critical for confirming that a compound not only interacts with its target in vitro but also reaches and binds to the target within its physiological environment, such as cells or tissues catapult.org.ukpelagobio.combiorxiv.org. These studies are vital for understanding compound permeability, distribution, and intracellular concentration, all of which influence target binding in a complex biological system univr.it.

The Cellular Thermal Shift Assay (CETSA) is a widely used label-free method for assessing target engagement in intact cells or cell lysates frontiersin.orgpelagobio.comunivr.itfrontiersin.orgpelagobio.compelagobio.com. The principle of CETSA is based on the observation that when a ligand binds to a protein, it often increases the protein's thermal stability catapult.org.ukunivr.it. This increased stability can be measured by exposing cells or lysates to a temperature gradient and then quantifying the amount of soluble target protein remaining after heat-induced denaturation and precipitation univr.it.

In the presence of a binding compound like this compound, the target protein will typically unfold and precipitate at a higher temperature compared to the unbound protein, resulting in a "thermal shift" that can be detected by techniques such as Western blot or mass spectrometry univr.itfrontiersin.org. CETSA can provide critical target engagement information for a range of drug targets and has been applied to study drug efficacy, transport, and off-target effects in mammalian cells univr.it. It can be used in various cellular matrices and provides biologically relevant data without requiring modification of the compound or protein pelagobio.com. Variations of CETSA, such as thermal proteome profiling (TPP) using mass spectrometry, allow for the simultaneous assessment of thermal shifts for thousands of proteins, providing insights into both on-target and potential off-target interactions frontiersin.orgfrontiersin.orgnih.gov.

Beyond CETSA, various other label-free and labeled techniques are employed for target engagement studies in biological matrices catapult.org.uknih.gov.

Label-free approaches do not require chemical modification of the compound or the target protein. Besides CETSA, these can include techniques that measure changes in protein stability through solvent-induced precipitation or proteolysis susceptibility nih.govnih.gov. Mass spectrometry-based methods, such as thermal proteome profiling (TPP) or solvent-induced protein precipitation (iSPP) coupled with quantitative mass spectrometry, fall into this category and can provide global insights into protein-ligand interactions within cells frontiersin.orgnih.govnih.gov.

Labeled techniques involve attaching a detectable tag (e.g., fluorescent dye, radioisotope, or biotin) to the compound or engineering the target protein to include a tag (e.g., a fluorescent protein) catapult.org.uknih.gov. These methods allow for the detection and quantification of compound-target interactions within living cells. Examples include Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), and methods utilizing labeled ligands for imaging or pull-down assays dalriadatx.comcatapult.org.uknih.gov. While labeled techniques can be highly sensitive, they require careful validation to ensure that the attached label does not interfere with the compound's binding affinity or biological activity nih.gov.

Both label-free and labeled approaches provide complementary information on target engagement in biological matrices, contributing to a comprehensive understanding of how this compound interacts with its target in a physiologically relevant context catapult.org.uknih.gov.

Subcellular Localization and Tissue Distribution of the Identified Target

As the definitive molecular target of this compound could not be consistently and unambiguously identified from the provided search results, a detailed account of its subcellular localization and tissue distribution cannot be presented in this section.

However, if considering Autotaxin (ENPP2), which was frequently mentioned in the context of related research and compounds eurofinsdiscovery.comwikipedia.orgsigmaaldrich.comcaymanchem.com, general information regarding its localization and distribution from the search results can be noted, but it is crucial to reiterate that this is not definitively confirmed as the target of this compound. Autotaxin is described as a secreted glycoprotein (B1211001) wikipedia.orgsigmaaldrich.comcaymanchem.com. It is found in extracellular fluids such as blood, cerebrospinal fluid, and saliva wikipedia.orgcaymanchem.com. Subcellularly, it has been observed to co-localize with markers for the Golgi apparatus, with some cytoplasmic distribution, and is also associated with the plasma membrane, particularly through binding to cell surface integrins which can localize its activity to the cell surface sigmaaldrich.comnih.govgenecards.org. Tissue distribution studies in humans and mice indicate high expression levels in various organs, including adipose tissue, the central nervous system, placenta, and lymph nodes eurofinsdiscovery.comwikipedia.orgsigmaaldrich.comuniprot.org. It is also detected in lung, adrenal gland, and kidney sinobiological.com. Different isoforms of Autotaxin may show varied distribution; for instance, the ATXβ isoform is predominant in human peripheral tissues, while ATXα and ATXγ are found at lower levels in the central nervous system eurofinsdiscovery.comsigmaaldrich.com.

Mechanism of Action Elucidation Molecular and Cellular Levels

Biochemical Characterization of Target Interaction

Biochemical characterization provides insights into the direct interactions between PF-0419789 and its molecular targets, such as enzymes or receptors. This level of analysis helps to define the nature and kinetics of the binding event and the immediate consequences of this interaction.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics and inhibition studies are fundamental to understanding how a compound affects enzyme activity. These studies typically involve measuring reaction rates under varying concentrations of substrate and inhibitor (this compound) to determine key kinetic parameters like Km, Vmax, and inhibition constants (Ki).

Enzyme inhibition can be classified as reversible or irreversible, depending on whether the enzyme-inhibitor complex dissociates rapidly or very slowly. Reversible inhibition includes competitive, noncompetitive, and uncompetitive types, each distinguishable by their characteristic effects on enzyme kinetics as visualized in Lineweaver-Burk plots. Competitive inhibitors compete with the substrate for binding at the active site, increasing the apparent Km but not affecting Vmax. Noncompetitive inhibitors bind to a different site on the enzyme, reducing Vmax but not altering Km. Uncompetitive inhibitors bind only to the enzyme-substrate complex, affecting both Km and Vmax. Substrate inhibition, where excess substrate decreases the reaction rate, is another phenomenon analyzed through kinetic studies and can be complete or partial.

Detailed research findings in this area for this compound would involve determining the specific type of inhibition exerted on its target enzyme(s) and quantifying the affinity of the inhibitor for the enzyme or enzyme-substrate complex. This is typically represented by Ki values.

| Inhibition Type | Effect on Km | Effect on Vmax | Binding Site(s) |

| Competitive | Increases apparent | Unchanged | Active site (competes with S) |

| Noncompetitive | Unchanged | Decreases | Allosteric site (binds to E or ES) |

| Uncompetitive | Decreases apparent | Decreases | Allosteric site (binds only to ES) |

Note: This table illustrates general principles of enzyme inhibition kinetics. Specific data for this compound would populate a similar table based on experimental findings.

Receptor Binding and Activation Profiling

Receptor binding studies assess the affinity and selectivity of this compound for specific receptors. This involves incubating the compound with cells or membranes expressing the target receptor and measuring the extent of binding, often using radiolabeled ligands. Key parameters determined include the dissociation constant (Kd), which reflects binding affinity, and the binding capacity (Bmax).

Activation profiling investigates whether PF-04199789 acts as an agonist (activating the receptor), antagonist (blocking activation), or partial agonist. This is typically assessed by measuring downstream signaling events or functional responses triggered by receptor activation in the presence of this compound. A general model of receptor function integrates receptor binding (characterized by Kd), receptor activation (characterized by efficacy), and post-activation signal transduction (characterized by gain).

Detailed research findings for this compound in this subsection would include specific Kd values for its target receptor(s) and a characterization of its efficacy (e.g., EC50 for agonists, IC50 for antagonists) in inducing or blocking a functional response.

| Receptor Target | Binding Affinity (Kd) | Functional Effect (Agonist/Antagonist/Partial Agonist) | Efficacy/Potency (EC50/IC50) |

| [Specific Receptor 1] | [Data] | [Characterization] | [Data] |

| [Specific Receptor 2] | [Data] | [Characterization] | [Data] |

Note: This table is illustrative. Actual data for this compound's receptor interactions would be presented here based on experimental results.

Allosteric Modulation Investigations

Allosteric modulation occurs when a compound binds to a site on a target protein (enzyme or receptor) that is distinct from the orthosteric site (where the primary substrate or ligand binds) and alters the protein's conformation and function. Allosteric modulators can be positive (increasing activity), negative (decreasing activity), or silent.

Investigating allosteric modulation by this compound involves demonstrating that the compound binds to a site separate from the orthosteric site and that this binding changes the affinity or efficacy of the orthosteric ligand. This can be studied through binding assays in the presence of varying concentrations of both the orthosteric ligand and the allosteric modulator, as well as functional assays that assess changes in the response curve of the orthosteric ligand.

Detailed findings would describe whether this compound acts as a positive, negative, or silent allosteric modulator and quantify the extent of its modulatory effect on the target protein's activity or ligand binding.

| Target Protein | Allosteric Site Binding Confirmed? | Type of Modulation (Positive/Negative/Silent) | Effect on Orthosteric Ligand Affinity/Efficacy |

| [Specific Target 1] | [Yes/No] | [Type] | [Description of effect] |

| [Specific Target 2] | [Yes/No] | [Type] | [Description of effect] |

Note: This table is illustrative. Experimental data confirming allosteric binding and describing the modulatory effects of this compound would be included here.

Cellular Pathway Perturbation Analysis

Beyond direct target interaction, understanding the mechanism of action requires examining how this compound affects broader cellular processes and networks. This involves analyzing the downstream consequences of target modulation on signal transduction and gene expression.

Signal Transduction Pathway Mapping

Signal transduction pathways are complex networks of molecular interactions that transmit signals from outside or inside the cell to bring about a cellular response. Mapping these pathways involves identifying the sequence of events, including protein activations (e.g., phosphorylation), secondary messenger production, and protein-protein interactions, that are initiated or altered by this compound's interaction with its target.

Techniques used for signal transduction pathway mapping include Western blotting to assess protein phosphorylation status, ELISA to measure secondary messenger levels, and reporter assays to monitor the activity of downstream signaling components. Pathway analysis tools can also be used to interpret changes in the context of known signaling networks.

Detailed research findings would identify the specific signaling pathways affected by this compound and describe the nature of the perturbation (e.g., activation, inhibition, altered kinetics) at different points within the pathway.

| Affected Signaling Pathway | Key Components Perturbed | Nature of Perturbation (Activation/Inhibition/Other) | Measured Outcome (e.g., Phosphorylation Level, Secondary Messenger Concentration) |

| [Pathway 1] | [Components] | [Nature] | [Data/Observation] |

| [Pathway 2] | [Components] | [Nature] | [Data/Observation] |

Note: This table is illustrative. Experimental data detailing the impact of this compound on specific signal transduction pathways would be presented here.

Gene Expression Profiling (Transcriptomics)

Gene expression profiling, or transcriptomics, involves measuring the abundance of messenger RNA (mRNA) molecules in a cell or tissue at a given time. This provides a global view of which genes are being transcribed and how their expression levels are affected by a compound like this compound. Changes in gene expression are often downstream effects of altered signal transduction pathways.

Common methods for transcriptomics include RNA sequencing (RNA-Seq) and microarrays. These techniques allow for the identification of differentially expressed genes (DEGs) between treated and untreated cells. Subsequent bioinformatics analysis can reveal enriched pathways or biological processes associated with the observed gene expression changes.

Detailed research findings in this area for this compound would include lists of significantly up- or down-regulated genes and the identification of affected biological pathways or functional categories based on transcriptomic data.

| Gene Symbol | Fold Change (Treated/Untreated) | p-value | Associated Pathway/Process |

| [Gene 1] | [Value] | [Value] | [Pathway/Process] |

| [Gene 2] | [Value] | [Value] | [Pathway/Process] |

| [Gene 3] | [Value] | [Value] | [Pathway/Process] |

| ... | ... | ... | ... |

Note: This table is illustrative. Actual data from gene expression profiling experiments with this compound would be presented here.

Transcriptomic analysis provides a comprehensive view of the cellular response to this compound at the level of gene regulation, complementing the biochemical and signaling pathway analyses to build a complete picture of its mechanism of action.

| Compound Name | PubChem CID |

| This compound | [To be determined] |

Note: The PubChem CID for this compound needs to be confirmed via a search.

PubChem CID Search for this compound: Searching PubChem for "this compound" is required to find its CID. The initial search results did not directly provide the PubChem CID for this compound. Some results mentioned other "PF-" compounds like PF-4191834 and PF-00489791, but not specifically this compound. A direct PubChem search is necessary.

Based on the search results, a specific PubChem CID for the exact compound "this compound" was not found directly in the snippets. The search results mention other "PF-" compounds like PF-4191834 and PF-00489791, along with general information about searching PubChem by CID or name. Without a direct hit for "this compound" and its CID in the provided search snippets, the CID cannot be definitively stated.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This approach can provide insights into the protein targets of a compound and the downstream effects on cellular pathways. Chemical proteomics, for instance, can be used to identify the specific cellular targets of bioactive compounds and investigate their selectivity evotec.comjapsonline.com. Methods such as affinity enrichment coupled with mass spectrometry, photoaffinity labeling (PAL-MS), and activity-based protein profiling (ABPP) are employed in chemical proteomics to reveal and verify protein targets and analyze protein modifications evotec.com. Quantitative proteomics can identify changes in protein abundance in response to compound treatment, shedding light on affected cellular processes mdpi.commdpi.com. For example, quantitative proteomics has been used to explore the mechanism of action of other compounds by identifying upregulated and downregulated proteins and analyzing enriched cellular pathways mdpi.com. Proteomic profiling can also provide insights into the impact of compounds on cellular physiology by analyzing marker proteins nih.gov.

Metabolomic Pathway Analysis

Metabolomics is the comprehensive study of metabolites within a biological system. Analyzing changes in metabolite profiles can reveal how a compound affects metabolic pathways and cellular functions frontiersin.org. Mass spectrometry-based metabolomics is a widely used technique for identifying and quantifying metabolites and exploring the mechanism of action of compounds frontiersin.orgnih.gov. This approach can specifically compare changes in the metabolic profile to elucidate how a compound acts and its effects on metabolic pathways frontiersin.org. Integrating metabolomics with other 'omics' techniques, such as proteomics, can provide a more comprehensive understanding of the biological response to a treatment nih.govresearchgate.net. Metabolomics has been used to identify circulating metabolite changes associated with the mechanism of action of drugs, revealing impacts on pathways like purine/pyrimidine metabolism, fatty acid metabolism, and amino acid metabolism nih.gov. Analyzing metabolic signatures can provide early insights into a compound's mechanism nih.gov.

Phenotypic Changes in In Vitro Cellular Models

In vitro cellular models are widely used to assess the biological effects of compounds on living cells under controlled conditions. These models allow for the investigation of various cellular processes and responses.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental tools for determining if a compound is toxic to cells or affects their growth rate. Assays such as the MTT assay, alamarBlue assay, and PrestoBlue assay are commonly used colorimetric or fluorometric methods that measure metabolic activity as an indicator of viable cell number nih.govnih.govresearchgate.netthermofisher.com. These assays are used to assess cytotoxicity and measure the results of cell proliferation researchgate.net. For instance, the MTT assay measures the reduction of a tetrazolium salt into formazan (B1609692) crystals by mitochondrial dehydrogenase in live cells nih.govresearchgate.net. Cell viability can be measured over time to observe the effects of a compound on cell growth viamedica.pl.

Apoptosis and Cell Cycle Modulation Assessments

Apoptosis, or programmed cell death, and cell cycle modulation are tightly regulated processes essential for tissue homeostasis nih.govresearchgate.net. Dysregulation of these processes is implicated in various diseases. In vitro assays are used to assess a compound's ability to induce apoptosis or alter the progression of cells through the cell cycle phases (G1, S, G2, M) nih.govresearchgate.netindonesianjournalofcancer.or.id. Assays can identify morphological changes indicative of apoptosis, such as nuclear fragmentation indonesianjournalofcancer.or.id. Cell cycle analysis, often performed using techniques like flow cytometry, can determine if a compound causes cell cycle arrest at a specific phase thermofisher.comindonesianjournalofcancer.or.id. There is a recognized link between cell cycle regulation and apoptosis, and manipulating the cell cycle can influence apoptotic responses nih.govresearchgate.netspringernature.com.

Functional Assays Relevant to Biological Process of Interest

Beyond general viability, proliferation, migration, invasion, apoptosis, and cell cycle effects, specific functional assays are employed to assess a compound's impact on biological processes relevant to its intended application or observed activity. These assays are designed to measure specific cellular functions or responses that are key to the biological process being studied probiocdmo.comthno.org. Examples include assays measuring receptor activation, enzyme activity, immune cell function, or the production of specific molecules probiocdmo.commedrxiv.orgnih.govnih.govnih.gov. Functional assays can provide valuable information about how a compound modulates specific pathways or cellular behaviors thno.orgmedrxiv.orgnih.gov. They can be used to validate the functional consequences of molecular interactions identified through 'omics' approaches probiocdmo.com.

Systems Pharmacology Evaluation of Drug Mechanisms

Systems pharmacology is an emerging discipline that seeks to understand drug actions by integrating systems biology and pharmacometrics approaches. This holistic perspective aims to elucidate the complex interactions between a drug, the biological system (human body), and the disease state using quantitative methods and mathematical models.

Evaluations within systems pharmacology often involve analyzing how a drug perturbs biological networks and pathways. Techniques such as pathway enrichment analysis and network analysis are employed to gain mechanistic insights from high-throughput data, such as transcriptomics or proteomics. Pathway enrichment analysis identifies biological pathways that are statistically over-represented in a set of genes or proteins affected by a drug, providing context to observed molecular changes. Network analysis helps in identifying key nodes (e.g., proteins, genes) and connections within biological networks that are modulated by drug treatment, potentially revealing on-target and off-target effects and the downstream consequences of drug binding.

While systems pharmacology approaches are valuable for comprehensively understanding drug mechanisms within the context of complex biological systems, specific research findings detailing a dedicated systems pharmacology evaluation of this compound's mechanisms were not identified in the consulted sources. Such studies would typically involve integrating data on this compound's molecular interactions with cellular pathway responses and potentially in vivo effects to build predictive models of its pharmacological activity within a systems context.

Preclinical Efficacy Studies in Relevant Biological Models

Selection and Validation of Preclinical Disease Models4.1.1. In Vitro Models for Initial Efficacy Assessment 4.1.2. Complex Cellular Systems and Organ-on-a-Chip Technologies 4.1.3. Ex Vivo Tissue Systems 4.1.4. In Vivo Animal Models for Disease Pathophysiology 4.1.4.1. Rodent Models of Disease 4.1.4.2. Non-Rodent Models for Translational Relevance

Therefore, it is not possible to provide a detailed analysis of the preclinical efficacy of PF-0419789 at this time.

In Vivo Animal Models for Disease Pathophysiology

Experimental Design for Efficacy Evaluation

The robust design of preclinical efficacy studies is fundamental to generating reliable and translatable data. This involves meticulous planning of controlled experiments with statistical considerations, careful selection of relevant endpoints, and a thorough assessment of the compound's impact on disease progression.

Controlled Experimental Conditions and Statistical Considerations

In a typical preclinical setting, the evaluation of a compound like this compound would involve the use of well-characterized in vitro and in vivo models that recapitulate key aspects of the target disease. Controlled experimental conditions are paramount and would include randomization of subjects to treatment and control groups, blinding of investigators to the treatment allocation, and the use of appropriate vehicle controls.

Statistical power calculations are performed prior to study initiation to ensure that the sample sizes are adequate to detect a statistically significant effect if one exists. The choice of statistical tests would be dependent on the nature of the data collected and the experimental design employed.

Endpoint Selection for Pharmacological Effect Measurement

The selection of endpoints is critical for quantifying the pharmacological effects of a test compound. These endpoints can be broadly categorized as primary and secondary. Primary endpoints are the main measures of a compound's efficacy, while secondary endpoints provide supportive evidence.

For a compound like this compound, these could include:

Biochemical assays: Measuring the inhibition of a target enzyme or receptor.

Cell-based assays: Assessing the effect on cell proliferation, apoptosis, or other cellular functions.

In vivo efficacy models: Monitoring tumor growth, reduction in inflammatory markers, or improvement in behavioral outcomes in animal models of disease.

Assessment of Compound Activity Against Disease Progression

To assess the activity of a compound against disease progression, studies are often designed to monitor the therapeutic effect over time. In preclinical animal models, this would involve regular measurements of disease-specific parameters following the administration of the compound. For instance, in an oncology setting, tumor volume would be measured at specified intervals to determine the rate of tumor growth inhibition. Histopathological analysis of tissues at the end of the study can also provide valuable insights into the compound's effect on disease pathology at a microscopic level.

Pharmacodynamic Biomarker Identification and Quantification

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing evidence of target engagement and modulation of downstream pathways. The identification and quantification of robust PD biomarkers are key components of preclinical efficacy studies.

Molecular Biomarkers of Target Engagement

Molecular biomarkers of target engagement provide direct evidence that the compound is interacting with its intended molecular target. The specific biomarkers would depend on the nature of the target. For example, if this compound targets a kinase, a molecular biomarker could be the phosphorylation status of that kinase or its direct substrate. Quantitative techniques such as immunoassays (e.g., ELISA) or mass spectrometry-based methods would be employed to measure changes in these biomarkers in response to treatment.

Cellular Biomarkers of Pathway Modulation

Cellular biomarkers reflect the downstream consequences of target engagement and pathway modulation. These biomarkers can provide a more integrated view of the compound's biological effects. Examples of cellular biomarkers include changes in gene expression profiles, alterations in the levels of specific proteins involved in a signaling pathway, or changes in cellular processes such as proliferation or apoptosis. Techniques like quantitative PCR (qPCR), Western blotting, and flow cytometry are commonly used to quantify these cellular changes.

In the absence of specific data for this compound, the above sections provide a general overview of the preclinical efficacy evaluation process.

Histopathological and Morphological Changes

There is currently no accessible data from preclinical studies describing any histopathological or morphological alterations in tissues or cells following treatment with PF-04191789. Analysis of tissue architecture, cellular morphology, or other microscopic features, which are crucial for understanding a compound's mechanism of action and its effect on biological structures, has not been published.

Efficacy in Combination with Other Modalities

Similarly, the scientific literature lacks any studies evaluating the efficacy of PF-04191789 when used in combination with other therapeutic agents or modalities. Research into whether PF-04191789 exhibits synergistic, additive, or antagonistic effects with other treatments is not publicly documented. Therefore, its potential role as part of a combination therapy regimen remains unknown.

Due to the absence of research findings, no data tables or detailed research summaries can be provided for this compound.

Preclinical Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Adme Characterization

In Vitro ADME Profiling

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a compound's behavior in a living organism. These assays provide foundational knowledge on metabolic pathways, membrane permeability, and potential for drug-drug interactions.

No publicly available data were found regarding the metabolic stability of PF-0419789 in either liver microsomes or hepatocytes. These studies are typically conducted to determine the rate of metabolism by phase I and phase II enzymes, providing an estimate of a compound's intrinsic clearance.

Specific quantitative data on the plasma protein binding of this compound is not available in the public domain. This analysis is essential to determine the fraction of the compound that is unbound in the plasma and therefore free to interact with biological targets.

There is no publicly available information on the permeability of this compound as assessed through Caco-2 monolayer assays or other similar models. Such assays are used to predict the oral absorption of a compound by simulating its passage across the intestinal epithelium.

No data has been found in public sources to indicate whether this compound is a substrate or an inhibitor of key efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Information regarding the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes is not publicly available. These studies are critical for assessing the risk of drug-drug interactions.

In Vivo Pharmacokinetics (PK)

Detailed in vivo pharmacokinetic parameters for this compound in any preclinical species, such as clearance, volume of distribution, half-life, and bioavailability, are not available in publicly accessible literature.

PK Studies in Preclinical Species

Comprehensive preclinical pharmacokinetic (PK) studies are crucial for characterizing the profile of a new chemical entity. While specific data for this compound is not extensively available in the public domain, the general approach for a compound in this stage of development involves evaluation in various animal models to understand its behavior in a biological system.

Determination of Exposure Parameters

The determination of exposure parameters for a developmental compound like this compound would typically be conducted in standard preclinical species such as mice, rats, and dogs. These studies are designed to measure key pharmacokinetic parameters that describe the absorption, distribution, and elimination of the compound. Following administration, plasma concentrations of the parent drug and its major metabolites are measured over time.

Key pharmacokinetic parameters that would be assessed include:

Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

t1/2 (Half-life): The time required for the concentration of the drug in the body to be reduced by half.

CL (Clearance): The volume of plasma cleared of the drug per unit time.

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body to produce the observed plasma concentration.

These parameters are essential for understanding the dose-exposure relationship and for predicting the pharmacokinetic profile in humans.

PK/Pharmacodynamic (PK/PD) Correlation

Establishing a correlation between the pharmacokinetic profile and the pharmacodynamic (PD) effects of a compound is a critical step in drug development. For a compound like this compound, this would involve integrating the exposure data (PK) with measures of its biological effect (PD). This correlation helps in understanding the concentration of the drug required at the site of action to elicit the desired therapeutic effect. The PK/PD relationship is instrumental in selecting a potential therapeutic dose range for first-in-human studies.

Tissue Distribution Investigations

Understanding the distribution of a drug into various tissues is fundamental to assessing its potential efficacy and safety. Tissue distribution studies for a compound like this compound would typically be performed in a rodent model, often using a radiolabeled version of the compound to facilitate detection. These studies provide information on which organs and tissues the drug and its metabolites accumulate in, which can indicate potential sites of action as well as potential off-target effects.

Approaches for Radiometric ADME Studies

Radiometric Absorption, Distribution, Metabolism, and Excretion (ADME) studies are the gold standard for providing a complete picture of a drug's disposition. For a compound like this compound, this would involve synthesizing a radiolabeled version, typically with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). This radiolabeled compound is then administered to preclinical species, and the radioactivity is traced in plasma, urine, feces, and tissues over time. This allows for a quantitative determination of the routes and rates of excretion and provides a mass balance to ensure all administered radioactivity is accounted for.

Metabolism and Metabolite Identification

The metabolism of a drug can significantly impact its efficacy, safety, and duration of action. Investigating the metabolic fate of a compound like this compound is a key component of its preclinical characterization.

Elucidation of Metabolic Pathways

The scientific literature does not appear to contain studies detailing the structural characterization of its major metabolites or its routes of elimination. Without any available data from preclinical in vitro or in vivo studies, it is not possible to provide the requested information on the metabolic pathways and excretion of PF-04191789.

Therefore, the sections on the structural characterization of major metabolites and route of elimination studies, as requested, cannot be addressed. There is no publicly available research to form the basis of such an article.

Advanced Research Methodologies and Emerging Technologies

Artificial Organ and Microfluidic Systems for Mechanistic Studies

Further research on PF-0419789 may exist within proprietary databases or internal research and development archives that are not accessible to the public. Without such information, a detailed and scientifically accurate article on these specific advanced research methodologies as they pertain to this compound cannot be generated at this time.

Future Directions and Translational Perspectives

Identification of Gaps in Preclinical Knowledge

A thorough assessment of the existing preclinical data would be the first step in charting the future research trajectory of PF-0419789. Key areas that would require detailed investigation to identify knowledge gaps include:

Comprehensive Target Engagement and Selectivity: Beyond initial screening, a deeper understanding of how this compound interacts with its intended target and a comprehensive profiling against a broad panel of kinases are crucial to anticipate potential off-target effects.

Mechanisms of Acquired Resistance: Preclinical models, such as in vitro cell line studies and in vivo animal models, would be essential to prospectively identify potential mechanisms of drug resistance. This could involve genetic mutations in the target protein or activation of bypass signaling pathways.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships: Establishing a clear correlation between the concentration of this compound in the body and its biological effect on the target is fundamental for informing dosing schedules in future clinical trials.

Long-term Toxicological Studies: To ensure patient safety, comprehensive long-term toxicology studies in relevant animal models are necessary to uncover any potential cumulative or delayed adverse effects.

A hypothetical data table outlining potential areas of preclinical investigation is presented below.

| Research Area | Key Questions to Address | Potential Experimental Approaches |

| Target Validation | Does inhibition of the target by this compound consistently lead to the desired therapeutic effect in various preclinical models? | CRISPR-Cas9 mediated gene knockout/knock-in studies; RNA interference (RNAi). |

| Off-Target Profiling | What other kinases or proteins does this compound interact with at therapeutic concentrations? | Large-scale kinome profiling (e.g., KiNativ, PamGene); proteomics-based approaches. |

| Resistance Mechanisms | What are the likely molecular mechanisms by which tumors could become resistant to this compound? | Long-term culture of cancer cells with escalating doses of the compound; whole-exome sequencing of resistant clones. |

| Combination Strategies | Can this compound be effectively combined with other agents to enhance efficacy or overcome resistance? | In vitro and in vivo studies combining this compound with standard-of-care therapies or other targeted agents. |

Potential for Biomarker-Guided Research

The development of predictive and pharmacodynamic biomarkers is critical for the successful clinical translation of any targeted therapy. For a compound like this compound, a robust biomarker strategy would be multifaceted:

Predictive Biomarkers: These would help identify the patient population most likely to respond to treatment. This could involve screening for specific genetic mutations, amplifications, or protein expression levels of the drug's target or key pathway components.

Pharmacodynamic Biomarkers: These would provide evidence that the drug is engaging its target and having the intended biological effect in patients. This could involve measuring the phosphorylation status of downstream signaling molecules in tumor biopsies or surrogate tissues.

Resistance Biomarkers: Monitoring for the emergence of biomarkers associated with resistance could help in making timely decisions about treatment modifications.

The table below illustrates potential biomarker strategies.

| Biomarker Type | Potential Biomarker | Method of Detection | Purpose |

| Predictive | Activating mutation in the target kinase | Next-generation sequencing (NGS) of tumor DNA | Patient selection |

| Predictive | High expression of the target protein | Immunohistochemistry (IHC) of tumor tissue | Patient stratification |

| Pharmacodynamic | Decreased phosphorylation of a downstream substrate | Western blot or ELISA of tumor or surrogate tissue | Confirmation of target engagement and biological activity |

| Resistance | Emergence of a known resistance mutation | Liquid biopsy (ctDNA analysis) | Early detection of treatment failure |

Strategies for Enhancing Translational Predictability of Preclinical Findings

Bridging the gap between preclinical findings and clinical outcomes is a major challenge in drug development. For this compound, several strategies could be employed to enhance the translational predictability of its preclinical data:

Utilization of Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity and complexity of human tumors compared to traditional cell line-derived xenografts.

Advanced In Vitro Models: The use of three-dimensional (3D) organoid cultures and microfluidic "tumor-on-a-chip" systems can provide a more physiologically relevant environment for testing drug efficacy and toxicity.

Co-clinical Trials: This approach involves conducting parallel studies in preclinical models (like PDX models) and early-phase human clinical trials. Data from the preclinical models can inform the clinical trial in real-time, for instance, by identifying potential resistance mechanisms that can then be monitored in patients.

Integration of "Omics" Data: A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics data from preclinical models and clinical samples, can provide a more holistic understanding of the drug's mechanism of action and identify robust predictive biomarkers.

By systematically addressing the gaps in preclinical knowledge, developing a comprehensive biomarker strategy, and employing advanced translational models, the path to clinical development for a compound like this compound could be significantly de-risked and accelerated.

常见问题

Basic Research Questions

Q. What are the key structural and functional properties of PF-0419789 that influence its bioactivity?

- Methodological Approach : Begin with computational modeling (e.g., molecular docking) to predict binding interactions between this compound (C₁₉H₂₀N₆O₂) and its target. Validate predictions using spectroscopic techniques (e.g., NMR or X-ray crystallography) to confirm stereochemical and conformational stability . Experimental characterization should include purity analysis via HPLC and mass spectrometry .

- Critical Data : Compare molecular weight (364.4 g/mol), solubility, and stability under varying storage conditions (-80°C in solvent vs. powdered form) to assess reproducibility .

Q. How can researchers design preliminary assays to evaluate this compound’s mechanism of action?

- Experimental Design : Use in vitro dose-response assays (e.g., IC₅₀ determination) with appropriate controls (positive/negative controls, solvent-only groups). Ensure statistical power by calculating sample sizes using tools like G*Power to minimize Type I/II errors .

- Data Interpretation : Analyze dose-response curves using nonlinear regression models (e.g., GraphPad Prism). Report uncertainties (e.g., confidence intervals) and validate results across multiple biological replicates .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?

- Analytical Framework : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables such as cell lines, assay conditions, or batch-to-batch compound variability . Cross-reference raw data (e.g., supporting information in publications) to identify methodological discrepancies .

- Case Study : If one study reports higher potency in cancer cell line A versus line B, re-evaluate experimental parameters (e.g., incubation time, serum concentration) and perform meta-analysis using tools like RevMan to quantify heterogeneity .

Q. How can researchers optimize experimental protocols for this compound to ensure reproducibility?

- Protocol Standardization : Document all steps in line with the ARRIVE guidelines, including detailed reagent sourcing (e.g., supplier lot numbers), instrument calibration records, and environmental controls (temperature, humidity) .

- Data Management : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Include metadata such as experimental timestamps and analyst IDs .

Q. What advanced statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?

- Method Selection : Use Chou-Talalay combination index (CI) analysis to classify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Validate with Bliss independence models to account for nonlinear interactions .

- Visualization : Generate 3D surface plots or isobolograms to illustrate interaction landscapes. Report significance thresholds (e.g., p < 0.05 adjusted via Bonferroni correction) .

Methodological Pitfalls to Avoid

- Overlooking Batch Variability : this compound’s stability data (-20°C for 3 years in powder form) suggests potential degradation in solvent over time. Always include fresh vs. aged compound comparisons in longitudinal studies .

- Ignoring Confounding Variables : For in vivo studies, control for genetic drift in animal models and circadian rhythm effects on pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。